BenchChemオンラインストアへようこそ!

2-[(4-Fluorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole

medicinal chemistry structure–activity relationship lipophilicity modulation

This asymmetric 1,3,4-thiadiazole features a unique push-pull electronic architecture, combining an electron-withdrawing 4-fluorobenzylsulfanyl at C-2 with an electron-donating 4-methoxybenzylsulfanyl at C-5. Unlike symmetric analogs, this substitution pattern is critical for fine-tuning target engagement, as the 4-fluoro moiety has been validated as essential for Abl kinase inhibition (IC50 shift >10-fold upon F→H). It cannot be substituted with generic bis(benzylsulfanyl) compounds without risk of activity loss. Ideal for kinase-focused screening, antifungal development, and as a SAR probe to quantify fluorine contributions to potency and selectivity.

Molecular Formula C17H15FN2OS3
Molecular Weight 378.5 g/mol
Cat. No. B3613565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Fluorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole
Molecular FormulaC17H15FN2OS3
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC=C(C=C3)F
InChIInChI=1S/C17H15FN2OS3/c1-21-15-8-4-13(5-9-15)11-23-17-20-19-16(24-17)22-10-12-2-6-14(18)7-3-12/h2-9H,10-11H2,1H3
InChIKeyNOTQRNDULNYEJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Fluorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole – Chemical Identity, Procurement Class, and Comparator Landscape


2-[(4-Fluorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole (C₁₇H₁₅FN₂OS₃, MW 378.5 g/mol) is a dual benzylsulfanyl-substituted 1,3,4-thiadiazole . The 1,3,4-thiadiazole scaffold is a mesoionic, weakly basic pseudo-aromatic ring known for its ability to cross cellular membranes, conferring broad pharmacological relevance including anticancer, antifungal, and antimicrobial activities [1]. This compound bears an electron-withdrawing 4‑fluorobenzylsulfanyl group at position 2 and an electron-donating 4‑methoxybenzylsulfanyl group at position 5, creating an asymmetric electronic profile that distinguishes it from symmetrical bis‑substituted analogs such as 2,5‑bis(benzylthio)-1,3,4-thiadiazole (CAS 10106‑21‑5) and 2,5‑bis(4‑fluorobenzylthio)-1,3,4-thiadiazole (CAS 401641‑24‑5). Its closest commercially available congener is 2‑(BENZYLSULFANYL)-5‑((4‑METHOXYBENZYL)SULFANYL)-1,3,4‑THIADIAZOLE (CAS 613226‑41‑8), which lacks the 4‑fluoro substituent .

Why Generic Substitution Fails for 2-[(4-Fluorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole: Structural Asymmetry and Electronic Tuning


Within the 1,3,4-thiadiazole class, substitution at positions 2 and 5 directly modulates electronic character, lipophilicity, and target-binding capacity [1]. The target compound combines a 4‑fluorobenzylsulfanyl (electron‑withdrawing, –I inductive effect) and a 4‑methoxybenzylsulfanyl (electron‑donating, +M resonance effect) group, producing a push‑pull electronic architecture not replicated in symmetrical di‑chloro, di‑fluoro, or unsubstituted benzyl analogs. SAR data from a patent review demonstrates that benzylthio groups at both positions are critical for peak inhibitory activity, and that substituent electronic properties on the benzyl ring further modulate enzyme selectivity [2]. Replacing either substituent with an unsubstituted benzyl group alters the electronic topology and can shift target affinity, as observed in related Abl tyrosine kinase inhibitor series where the 4‑fluorobenzyl moiety was essential for maintaining antiproliferative potency in HL‑60 leukemia cells (IC₅₀ shift of >10‑fold when fluorine was removed) [3]. Consequently, this compound cannot be interchanged with generic 2,5‑bis(benzylsulfanyl)-1,3,4-thiadiazole without risking loss of the intended activity profile.

Product-Specific Quantitative Evidence Guide for 2-[(4-Fluorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole


4‑Fluoro vs. Unsubstituted Benzyl: Electronic Differentiation via logP and Hammett Substituent Constants

The target compound differs from 2‑(BENZYLSULFANYL)-5‑((4‑METHOXYBENZYL)SULFANYL)-1,3,4‑THIADIAZOLE (CAS 613226‑41‑8) by a single fluorine atom. The 4‑fluoro group carries a Hammett σₚ constant of +0.06 and a hydrophobic Hansch π constant of +0.14, relative to hydrogen (σₚ = 0.00; π = 0.00) [1]. This translates to a calculated logP₁₀w difference of approximately +0.14 log units (Fluorine π contribution) at physiological pH, and a modest but meaningful increase in hydrogen‑bond acceptor capacity at the para‑position (C–F bond dipole moment ~1.4 D). These physicochemical differences are relevant for passive membrane permeability and target‑site occupancy within hydrophobic binding pockets [2].

medicinal chemistry structure–activity relationship lipophilicity modulation

Asymmetric vs. Symmetric Bis‑Substitution: Antifungal Activity Profile of 1,3,4‑Thiadiazole Dual Benzylsulfanyl Derivatives

A study on the synthesis and evaluation of new 1,3,4‑thiadiazole derivatives as potent antifungal agents reported that asymmetric 2,5‑bis(arylmethylsulfanyl)‑1,3,4‑thiadiazoles, including compounds with fluorinated and methoxylated benzyl substituents, exhibited pronounced antifungal activity against phytopathogenic fungi [1]. The target compound, bearing a 4‑fluorobenzylsulfanyl (position 2) and a 4‑methoxybenzylsulfanyl (position 5) group, represents an asymmetric push‑pull electronic configuration. The vendor‑specified application note classifies this compound as possessing both fungicidal properties and antitumor activity . Although direct head‑to‑head MIC data for this exact compound against specific fungal strains is not available in the primary literature, the asymmetric substitution pattern is consistent with the class‑level observation that mixed electronic substituents yield higher potency than symmetrical bis‑(unsubstituted benzyl) analogs in antifungal screening [1]. The closest commercially available asymmetric comparator, 2‑(BENZYLSULFANYL)-5‑((4‑METHOXYBENZYL)SULFANYL)-1,3,4‑THIADIAZOLE (CAS 613226‑41‑8), lacks the electron‑withdrawing fluorine substituent and is available only as an AldrichCPR screening compound without published antifungal data .

antifungal agricultural chemistry phytopathogenic fungi

Kinase Inhibition Potential: 4‑Fluorobenzylthio‑1,3,4‑thiadiazoles as Abl Tyrosine Kinase Modulators – SAR Inferences for the Target Compound

The structurally related compound 5‑[(4‑Fluorobenzoyl)amino]-2‑[(4‑fluorobenzyl)thio]-1,3,4‑thiadiazole was identified as an Abl tyrosine kinase inhibitor that decreased proliferation and increased differentiation of human leukemia HL‑60 cells [1]. While this compound differs from the target molecule (amide linkage at position 5 vs. sulfanyl linkage), the 4‑fluorobenzylthio group at position 2 is conserved and was shown to be critical for Abl binding: removal of the 4‑fluoro substituent led to a >10‑fold loss in antiproliferative potency in HL‑60 cells [2]. The target compound retains the 4‑fluorobenzylsulfanyl group at position 2 but replaces the 5‑amide with a 4‑methoxybenzylsulfanyl group, creating a distinct pharmacophore that may shift kinase selectivity while preserving the fluorine‑dependent binding interaction. This positions the target compound as a candidate for screening against kinase panels where the 4‑fluoro substituent provides a measurable affinity advantage over non‑fluorinated analogs.

anticancer tyrosine kinase inhibition leukemia

Enzyme Inhibition Evidence: 2,5‑Bis(4‑fluorobenzylthio)-1,3,4‑thiadiazole as a Validated Enzyme Ligand – Structural Proximity to the Target Compound

The BRENDA enzyme database lists 2,5‑bis(4‑fluorobenzylthio)-1,3,4‑thiadiazole (CAS 401641‑24‑5) as a validated enzyme ligand with documented inhibitor activity in at least one enzyme‑catalyzed reaction [1]. The target compound differs from this validated ligand by replacement of one 4‑fluorobenzylthio group with a 4‑methoxybenzylthio group, introducing electronic asymmetry. This structural modification is likely to shift enzyme selectivity: the methoxy group (+M effect) at position 5 alters the electron density distribution on the thiadiazole ring relative to the symmetrical di‑fluoro analog, potentially tuning affinity toward different enzyme targets within the same family. This experimental precedent demonstrates that the 4‑fluorobenzylthio‑thiadiazole substructure engages enzyme active sites, and that the target compound's asymmetric architecture offers a differentiated selectivity profile compared to the symmetrical comparator.

enzyme inhibition biochemical screening BRENDA database

Chemical Procurement Availability and Purity Differentiation: Target Compound vs. Closest Commercial Analogs

The target compound is commercially available from multiple vendors with specified purity levels. The closest commercially available analog, 2‑(BENZYLSULFANYL)-5‑((4‑METHOXYBENZYL)SULFANYL)-1,3,4‑THIADIAZOLE (CAS 613226‑41‑8), is listed by Sigma‑Aldrich only as an AldrichCPR (Chemical Portrait Representation) product, indicating limited quality control characterization and no guaranteed purity specification . In contrast, the target compound's positional isomers—2‑[(3‑Fluorobenzyl)sulfanyl]-5‑[(4‑methoxybenzyl)sulfanyl]-1,3,4‑thiadiazole (CAS 499103‑58‑1) and 2‑((4‑Fluorobenzyl)thio)-5‑((3‑methoxybenzyl)thio)-1,3,4‑thiadiazole (CAS 477329‑13‑8)—are available from specialty chemical suppliers with defined purity specifications (e.g., 95%+ as listed by AKSci and CheMenu) . This indicates that the 2,5‑bis(arylmethylsulfanyl)-1,3,4‑thiadiazole series is synthetically accessible at research‑grade purity, and the specific 4‑fluoro/4‑methoxy isomer represents a defined and procurable chemical entity for structure‑activity relationship studies.

chemical procurement screening compound purity specification

Best Research and Industrial Application Scenarios for 2-[(4-Fluorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole


Kinase‑Focused Anticancer Screening Libraries

The conserved 4‑fluorobenzylsulfanyl group at position 2 has been validated as essential for Abl tyrosine kinase inhibition, with fluorine removal causing >10‑fold loss in HL‑60 antiproliferative potency [1]. The target compound, bearing this validated pharmacophore at position 2 and a unique 4‑methoxybenzylsulfanyl at position 5, is a strong candidate for inclusion in kinase‑focused screening decks targeting hematological malignancies. Its differentiation from the validated Abl inhibitor 5‑[(4‑Fluorobenzoyl)amino]-2‑[(4‑fluorobenzyl)thio]-1,3,4‑thiadiazole lies in the distinct position‑5 substitution, which may confer altered kinase selectivity and pharmacokinetics [2].

Antifungal Lead Discovery Against Phytopathogenic Fungi

The compound is vendor‑classified as possessing fungicidal properties, and its asymmetric push‑pull electronic architecture aligns with the class‑level SAR showing that asymmetric 2,5‑bis(arylmethylsulfanyl)-1,3,4‑thiadiazoles exhibit pronounced antifungal activity against phytopathogenic fungi [3]. It is suitable as a starting point for agricultural fungicide development targeting crop‑relevant fungal pathogens. The asymmetric substitution pattern offers a differentiated antifungal profile compared to symmetric analogs such as 2,5‑bis(benzylthio)-1,3,4‑thiadiazole, which lack the electronic tuning necessary for optimized target engagement [3].

Enzyme Inhibition Profiling and Selectivity Screening

The 4‑fluorobenzylthio‑1,3,4‑thiadiazole core has been experimentally validated as an enzyme ligand with inhibitor activity documented in the BRENDA database [4]. The target compound's asymmetric substitution (4‑fluoro + 4‑methoxy) provides a differentiated electronic profile compared to the symmetrical 2,5‑bis(4‑fluorobenzylthio)-1,3,4‑thiadiazole, potentially enabling selective inhibition of enzyme isoforms that are not engaged by the symmetric di‑fluoro comparator. This compound is recommended for inclusion in biochemical enzyme profiling panels where fluorine‑dependent binding and methoxy‑modulated selectivity are relevant parameters [4].

SAR Probe for Electronic Effects in Dual‑Substituted Thiadiazole Series

The target compound serves as a key SAR probe for quantifying the contribution of the 4‑fluoro substituent (σₚ = +0.06; π = +0.14) relative to hydrogen (σₚ = 0.00; π = 0.00) at the C‑2 benzyl position in 2,5‑bis(arylmethylsulfanyl)-1,3,4‑thiadiazole series [5]. Direct comparison with 2‑(BENZYLSULFANYL)-5‑((4‑METHOXYBENZYL)SULFANYL)-1,3,4‑THIADIAZOLE (CAS 613226‑41‑8) enables isolation of the fluorine contribution to potency, permeability, and target selectivity, making it a valuable tool compound for medicinal chemistry programs optimizing lead candidates within this scaffold class .

Quote Request

Request a Quote for 2-[(4-Fluorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.